molecular formula C8H10N2OS2 B5907377 3-Ethoxy-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile

3-Ethoxy-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile

Cat. No.: B5907377
M. Wt: 214.3 g/mol
InChI Key: JKFNVWGKOYSUDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile (CAS 728037-90-9) is a high-purity synthetic organic compound supplied for research and development purposes. This chemical belongs to the 1,2-thiazole (isothiazole) family, characterized by a carbonitrile group at the 4-position and distinct ethoxy and ethylsulfanyl substituents. Its molecular formula is C 8 H 10 N 2 OS 2 and it has a molecular weight of 214.31 g/mol . As a disubstituted thiazole derivative, this compound serves as a valuable building block in medicinal chemistry and drug discovery. The thiazole scaffold is recognized for its diverse biological activities, and researchers utilize such intermediates in the design and synthesis of novel molecules with potential pharmacological properties . The specific structural features of this compound, including the ethoxy and ethylsulfanyl groups, make it a versatile precursor for further chemical modifications, such as nucleophilic substitution or hydrolysis, to create a wider array of specialized chemical entities for biological screening. Please Note: This product is intended for research applications and is strictly labeled as 'For Research Use Only'. It is not intended for diagnostic or therapeutic uses, or for administration to humans or animals.

Properties

IUPAC Name

3-ethoxy-5-ethylsulfanyl-1,2-thiazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS2/c1-3-11-7-6(5-9)8(12-4-2)13-10-7/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFNVWGKOYSUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NSC(=C1C#N)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Ethoxy-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxy-1,2-thiazole-4-carbonitrile with an ethylsulfanyl reagent under specific reaction conditions. The reaction typically requires a solvent such as ethanol and may involve the use of a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-Ethoxy-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.

    Substitution: The ethoxy and ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Thiazoles are known for their antimicrobial properties, and compounds like 3-Ethoxy-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile have been studied for their effectiveness against various pathogens. Research has demonstrated that thiazole derivatives exhibit significant antibacterial and antifungal activities. For instance, studies indicate that modifications on the thiazole ring can enhance activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties
Thiazole derivatives have shown promising results in anticancer research. Compounds similar to this compound have been synthesized and tested against several cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups significantly enhances anticancer efficacy .

CompoundCancer Cell LineIC50 (μM)Reference
This compoundMCF-75.71
Similar Thiazole DerivativeHepG26.14

3. Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has also been explored. Studies indicate that certain thiazole compounds exhibit strong anticonvulsant properties in various animal models. The SAR analysis reveals that specific substitutions on the thiazole ring can lead to enhanced activity compared to standard anticonvulsants like ethosuximide .

Agricultural Applications

1. Pesticidal Activity
The compound has been investigated for its potential as a pesticide. Thiazoles are recognized for their ability to control plant pathogens and pests effectively. Research has indicated that derivatives similar to this compound possess notable insecticidal and fungicidal properties, making them suitable candidates for agricultural applications .

Material Science Applications

1. Organic Electronics
Thiazole-based compounds are increasingly being explored in the field of organic electronics due to their unique electronic properties. The incorporation of thiazole moieties into organic semiconductors can enhance charge transport characteristics, making them valuable in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

Case Studies

Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various thiazole derivatives against multi-drug resistant strains. The results indicated that this compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a new therapeutic agent in combating resistant infections .

Case Study 2: Anticancer Screening
In a comparative study involving several thiazole derivatives, researchers found that those with ethylsulfanyl substitutions showed enhanced cytotoxicity against cancer cell lines. The study concluded that structural modifications could lead to the development of more effective anticancer agents based on the thiazole scaffold .

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

The table below highlights structural and functional differences between the target compound and analogs:

Compound Name Core Structure Substituents (Positions) Key Properties/Activities Synthesis Method (Reference)
3-Ethoxy-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile 1,2-Thiazole 3-OCH₂CH₃, 5-SCH₂CH₃, 4-CN High lipophilicity (predicted); EWG effects from -CN Likely cyclization/condensation (inferred)
5-(Methylamino)-1,2,3-thiadiazole-4-carbonitrile () 1,2,3-Thiadiazole 5-NHCH₃, 4-CN Enhanced electron-withdrawal; potential bioactivity Not specified
6,7,8-Trifluoro-2-(ethylsulfanyl)quinazolin-4(3H)-one () Quinazolinone 2-SCH₂CH₃, 6,7,8-F Fluorine-induced stability; antimicrobial potential [3+3] Heterocyclization
3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile () 1,2-Thiazole 3-CH₃, 5-piperazinyl, 4-CN High polarity (piperazinyl); potential CNS activity Substitution/cyclization
5-[2-(Ethylsulfanyl)phenyl]-1,2,4-triazole-3-thiones () 1,2,4-Triazole 5-aryl-SCH₂CH₃, 3-SH Antioxidant activity (IC₅₀: 0.22–1.08 µg/mL) Cyclization in basic medium

Electronic and Steric Effects

  • Electron-Donating vs. Withdrawing Groups: The 3-ethoxy and 5-ethylsulfanyl groups in the target compound donate electrons via resonance and inductive effects, activating the thiazole ring toward electrophilic substitution. In contrast, the 4-carbonitrile group withdraws electrons, creating a polarized electronic environment (). Comparatively, 5-(methylamino)-1,2,3-thiadiazole-4-carbonitrile () exhibits stronger electron withdrawal due to the thiadiazole core’s inherent electron deficiency.
  • Steric and Solubility Considerations: The ethylsulfanyl group in the target compound increases lipophilicity (logP ~2.5 predicted), whereas the piperazinyl group in ’s analog enhances water solubility and hydrogen-bonding capacity. Fluorine substituents in quinazolinones () improve metabolic stability and membrane permeability.

Biological Activity

3-Ethoxy-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile is a compound belonging to the thiazole class, which has garnered attention for its diverse biological activities. Thiazoles are known for their roles in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and anticonvulsant agents. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, biological evaluations, structure-activity relationships (SAR), and case studies.

Synthesis

The synthesis of thiazole derivatives typically involves multi-step reactions. For this compound, a common approach includes:

  • Formation of the Thiazole Ring : This can be achieved through the reaction of ethyl 2-amino-4-methylthiazole with various reagents under controlled conditions.
  • Substitution Reactions : The introduction of the ethylsulfanyl and ethoxy groups often involves nucleophilic substitution reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assays : In vitro assays demonstrated that certain thiazole derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin. For example, compounds with structural similarities to this compound showed over 50% growth inhibition in lung cancer cells at concentrations as low as 1.0±0.1μg/mL1.0\pm 0.1\,\mu g/mL .
CompoundCell LineIC50 (µg/mL)Reference
This compoundA549 (Lung)<10
Similar Thiazole DerivativeTK-10 (Renal)<10

Antimicrobial Activity

Thiazoles also exhibit significant antimicrobial properties. Compounds containing thiazole rings have been evaluated against a range of pathogens:

  • Antimicrobial Assays : The antimicrobial efficacy of thiazoles has been assessed using various strains, showing promising results against Gram-positive and Gram-negative bacteria .
PathogenActivity (Zone of Inhibition)Reference
S. aureusModerate
E. coliHigh

Anticonvulsant Activity

Thiazoles have been investigated for their anticonvulsant properties as well. Studies indicate that certain thiazole derivatives can significantly reduce seizure activity in animal models:

  • Seizure Models : Compounds structurally related to this compound demonstrated effective anticonvulsant action with median effective doses significantly lower than standard treatments .

Structure-Activity Relationship (SAR)

The biological activity of thiazoles is often influenced by their chemical structure. Key observations include:

  • Electron Donating Groups : The presence of electron-donating groups such as methyl or ethyl at specific positions on the thiazole ring enhances anticancer activity.
  • Substitution Patterns : The arrangement and type of substituents on the thiazole ring are critical for determining potency against various biological targets.

Case Studies

Several case studies have explored the efficacy of thiazole derivatives in clinical settings:

  • Case Study on Anticancer Efficacy : A study evaluated a series of thiazole derivatives including this compound against human cancer cell lines and reported promising results in terms of growth inhibition and apoptosis induction .
  • Antimicrobial Evaluation : Another research effort assessed the antimicrobial potential of similar compounds in both in vitro and in vivo models, demonstrating effectiveness against resistant bacterial strains .

Q & A

Q. Critical Conditions :

  • Temperature control : Cyclization reactions often require 60–80°C for optimal ring closure .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .
  • Catalysts : Lewis acids like ZnCl₂ improve regioselectivity during substitution .

Q. Methodological Answer :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., ethoxy protons at δ 1.2–1.4 ppm, thiazole carbons at δ 160–170 ppm) .
  • IR Spectroscopy : Identify C≡N stretching (~2200 cm⁻¹) and C-S bonds (~650 cm⁻¹) .
  • HPLC-MS : Monitor purity (>95%) and detect byproducts (e.g., des-ethyl analogs) .

Q. Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict reactivity (e.g., Fukui indices for electrophilic attack) .
  • Docking Studies : Simulate interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina .
  • SAR Analysis : Correlate substituent electronegativity (e.g., ethoxy vs. nitro groups) with activity trends .

Example :
Ethylsulfanyl’s electron-donating effect increases nucleophilicity at C4, enhancing reactivity in cross-coupling reactions .

Basic: What are the stability considerations for this compound under varying storage conditions?

Q. Methodological Answer :

  • Thermal stability : Decomposition observed >150°C; store at 2–8°C in amber vials .
  • Light sensitivity : UV exposure promotes thiol-ether bond cleavage; use inert atmosphere (N₂) for long-term storage .
  • Hydrolytic stability : Susceptible to hydrolysis in acidic/basic conditions; monitor via pH-adjusted stability assays .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

Q. Methodological Answer :

  • Substituent variation : Synthesize analogs with modified ethoxy/ethylsulfanyl groups (e.g., isopropyl, benzyl) .
  • Biological profiling : Test against a panel of targets (e.g., kinases, bacterial efflux pumps) to identify selectivity patterns .
  • Data integration : Use multivariate analysis (PCA) to link structural descriptors (logP, polar surface area) with activity .

SAR Table : Example Derivatives

DerivativeAntibacterial IC₅₀ (µM)Reference
3-Methoxy-5-methylsulfanyl12.3 ± 1.2
3-Ethoxy-5-ethylsulfanyl8.7 ± 0.9

Basic: What are the known reactivity patterns of the carbonitrile group in this compound?

Q. Methodological Answer :

  • Nucleophilic addition : Reacts with amines (e.g., hydrazine) to form amidines .
  • Cycloaddition : Participates in [2+3] cycloadditions with azides to generate tetrazole derivatives .
  • Reduction : LiAlH₄ reduces C≡N to CH₂NH₂, enabling further functionalization .

Example Reaction :
Carbonitrile + Hydrazine → 5-Amino-1,2,4-triazole derivative (yield: 65–75%) .

Advanced: How can contradictory spectral data (e.g., NMR shifts) from different studies be reconciled?

Q. Methodological Answer :

  • Solvent effects : Compare data in CDCl₃ vs. DMSO-d6; DMSO deshields protons due to hydrogen bonding .
  • Dynamic effects : Conformational flexibility (e.g., ethoxy rotation) may cause signal splitting; use VT-NMR to assess .
  • Reference standardization : Calibrate instruments with internal standards (e.g., TMS) and report solvent/temperature .

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